molecular formula C15H12O4 B8499711 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 79491-84-2

1-(2,6-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B8499711
Key on ui cas rn: 79491-84-2
M. Wt: 256.25 g/mol
InChI Key: RRDVFNRGHCRJJQ-UHFFFAOYSA-N
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Patent
US04279930

Procedure details

To a solution of 7.6 grams (0.05 mole) of 2',6'-dihydroxyacetophenone and 6.1 gram (0.05 mole) p-hydroxybenzaldehyde in ethanol was added 100 ml. of 60% aqueous sodium hydroxide. The mixture was stirred at room temperature for 18 hours and then acidified with 6 N hydrochloric acid. The resulting orange solid was collected by filtration and washed with water. The solid was chromatographed on silica gel (200 g., 2.25 l., 20% acetone-Skellysolve "B") and 150 ml. fractions taken. Fractions 6-12 were combined and crystallized from methanol-methylene chloride giving fine orange needles, 28 g., m.p. 190°-192° C., resolidified and melted 210°-212° C., 22% yield).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[C:9](=[O:11])[CH3:10].[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.[OH-].[Na+].Cl>C(O)C>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[C:9](=[O:11])[CH:10]=[CH:17][C:16]1[CH:19]=[CH:20][C:13]([OH:12])=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
OC1=C(C(=CC=C1)O)C(C)=O
Name
Quantity
6.1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting orange solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed on silica gel (200 g., 2.25 l., 20% acetone-Skellysolve "B") and 150 ml
CUSTOM
Type
CUSTOM
Details
crystallized from methanol-methylene chloride giving fine orange needles, 28 g
CUSTOM
Type
CUSTOM
Details
melted 210°-212° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OC1=C(C(=CC=C1)O)C(C=CC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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